molecular formula C10H18F2N2O B7891523 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol

3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol

Cat. No.: B7891523
M. Wt: 220.26 g/mol
InChI Key: WDNLTMHQKGUNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H18F2N2O . This compound features a pyrrolidine ring substituted with a difluoropiperidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 4,4-difluoropiperidine with a suitable pyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines .

Scientific Research Applications

3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol is unique due to the presence of the difluoropiperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(4,4-difluoropiperidin-1-yl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c11-10(12)2-5-14(6-3-10)8-9(15)1-4-13-7-9/h13,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNLTMHQKGUNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CN2CCC(CC2)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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